2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Physicochemical profiling Drug-likeness Scaffold optimization

This research-grade building block (MW 282.34, clogP ~0.8) is purpose-built for systematic SAR exploration. Its unsubstituted thiazol-2-yl terminus and 6-methyl-2-oxo-dihydropyrimidine core are hypothesized to engage the DNA gyrase ATP-binding pocket, based on Evren et al. (2025) class-level evidence showing MIC values spanning >250 to 0.97 μg/mL among close congeners. Procure alongside CAS 1226431-27-1, 905694-78-2, and 898441-31-1 for definitive scaffold mapping. For R&D use only; analytical QC (HPLC, 1H NMR) ensures batch reproducibility in antimicrobial screening and kinase profiling campaigns.

Molecular Formula C10H10N4O2S2
Molecular Weight 282.34
CAS No. 898421-44-8
Cat. No. B2893559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
CAS898421-44-8
Molecular FormulaC10H10N4O2S2
Molecular Weight282.34
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2
InChIInChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16)
InChIKeyRLGDKZHDASPMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide: Procurement-Relevant Structural and Physicochemical Baseline


2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 898421-44-8) is a heterocyclic small molecule (C10H10N4O2S2, MW 282.34 g/mol) belonging to the dihydropyrimidine-thioether-acetamide class . Its structure integrates a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl thioether donor linked via an acetamide bridge to a thiazol-2-yl acceptor. This compound is currently catalogued exclusively as a research-grade building block by specialty chemical suppliers, with no indexed bioactivity records in PubChem, ChEMBL, DrugBank, or BindingDB as of April 2026 [1]. Users evaluating this compound for procurement should be aware that its differentiation from close structural analogs rests primarily on physicochemical and scaffold-level considerations rather than on published comparative biological performance data.

Why In-Class Analogs Cannot Substitute for 2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide in Structure-Focused Research Programs


The target compound occupies a distinct position within the dihydropyrimidine-thioether-acetamide chemical space by virtue of its unique combination of three structural features: (i) a 6-methyl substituent on the dihydropyrimidine ring that modulates both steric and electronic properties, (ii) a 2-oxo group that introduces a hydrogen-bond acceptor and tautomeric capability absent in de-oxo analogs, and (iii) an unsubstituted thiazol-2-yl terminus that preserves a planar, π-conjugated heteroaromatic system distinct from substituted thiazole, thiadiazole, or phenyl congeners . Class-level evidence from structurally related compounds demonstrates that even minor substitutions on the dihydropyrimidine core or the terminal heterocycle can dramatically alter biological activity profiles [1]. For instance, in the 2-[(5-cyano-6-oxo-6-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl)thio]-N-(thiazol-2-yl)acetamide series reported by Evren et al. (2025), MIC values against E. coli varied by over 30-fold (from >250 µg/mL to 0.97 µg/mL) depending solely on substituent identity on the terminal acetamide nitrogen [2]. Generic substitution with a close analog—such as the 6-unsubstituted variant (CAS 1226431-27-1), the 5-methyl isomer, or the thiadiazole replacement (CAS 898441-31-1)—therefore risks invalidating structure-activity hypotheses before biological testing begins.

Quantitative Differentiation Evidence for 2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide: Comparator-Based Analysis


Physicochemical Differentiation: Calculated lipophilicity and Hydrogen-Bonding Profile vs. De-oxo and Unsubstituted Analogs

The target compound's 2-oxo group introduces a hydrogen-bond acceptor (HBA) and donor (HBD) that are absent in the 2-de-oxo analog 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 1226431-27-1). The 6-methyl group further increases calculated logP relative to the fully unsubstituted pyrimidine scaffold. These differences are predicted to affect membrane permeability, solubility, and target binding, making the target compound a distinct chemotype for medicinal chemistry campaigns . Note: Calculated values are in silico predictions; experimental logP/logD values are not available in the public domain as of April 2026.

Physicochemical profiling Drug-likeness Scaffold optimization

Scaffold-Level Antimicrobial Potential: Class-Level DNA Gyrase Inhibition Evidence for Dihydropyrimidine-Thioether-Acetamides

While the target compound itself has not been evaluated for DNA gyrase inhibition, structurally related 2-[(5-cyano-6-oxo-6-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives (compounds 6a-6f) were recently reported by Evren et al. (2025) to inhibit E. coli DNA gyrase, with lead compounds 6b and 6c achieving MIC values of 1.95 µg/mL and 0.97 µg/mL, respectively—comparable to the quinolone antibiotic standard [1]. The target compound shares the critical dihydropyrimidine-thioether-acetamide-thiazole pharmacophore with this series but differs in the substitution pattern at the pyrimidine C-5 and C-6 positions. This class-level evidence supports the hypothesis that the target compound may possess DNA gyrase inhibitory potential, but direct experimental confirmation is absent [2].

Antimicrobial DNA gyrase inhibition Antibacterial

Thiazole-Terminal Differentiation: Predicted Target Engagement Profile vs. Phenyl and Thiadiazole Congeners

The target compound bears an unsubstituted thiazol-2-yl acetamide terminus, which distinguishes it from two commercially available congeners: N-(3,4-difluorophenyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (CAS 905694-78-2, MW 311.31) and N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide (CAS 898441-31-1, MW 297.4) . The thiazole ring provides a π-excessive heteroaromatic system capable of π-stacking and sulfur-mediated interactions with protein targets, whereas the difluorophenyl analog offers halogen-bonding and hydrophobic contacts, and the thiadiazole analog introduces an additional endocyclic nitrogen that alters electronic distribution. Published kinase profiling data for N-(thiazol-2-yl)acetamide-containing compounds (e.g., VEGFR-2 inhibitors) suggest that the thiazole terminus contributes to selective kinase inhibition, but no direct selectivity data exist for the target compound [1].

Kinase inhibition Anticancer Target selectivity

Optimal Research and Procurement Application Scenarios for 2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide


Scaffold-Focused Medicinal Chemistry: Comparative SAR with Closest Structural Analogs

The most defensible procurement scenario is as part of a purpose-built analog set for systematic SAR exploration. The target compound should be procured alongside its three closest commercially available congeners—the de-oxo/unsubstituted analog (CAS 1226431-27-1), the difluorophenyl analog (CAS 905694-78-2), and the thiadiazole analog (CAS 898441-31-1)—to map the independent contributions of the 2-oxo group, the 6-methyl substituent, and the terminal heterocycle identity to biological activity. Class-level evidence from Evren et al. (2025) demonstrates that congeneric dihydropyrimidine-thioether-acetamides exhibit MIC values spanning over two orders of magnitude (0.97 to >250 µg/mL) against E. coli, confirming that systematic SAR is essential [1]. Researchers should prioritize antimicrobial susceptibility testing (MIC determination against Gram-positive and Gram-negative panels) and kinase selectivity profiling as primary assays, given the class-level precedent for both activities [2].

DNA Gyrase Inhibitor Development: Hypothesis-Driven Antibacterial Screening

Based on the demonstrated DNA gyrase inhibition by structurally analogous 2-[(5-cyano-6-oxo-6-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl)thio]-N-(thiazol-2-yl)acetamides (Evren et al., 2025), the target compound is a rational candidate for antibacterial screening programs targeting the DNA gyrase ATP-binding site [1]. The target compound's unsubstituted thiazol-2-yl terminus is hypothesized to engage the ATP-binding pocket similarly to the active compounds 6b and 6c (MIC 0.97–1.95 µg/mL), while its 6-methyl-2-oxo substitution pattern may confer differential selectivity versus human topoisomerase II. Procurement is recommended for laboratories equipped with DNA gyrase supercoiling assays and bacterial susceptibility testing capabilities. Note that the target compound has not been experimentally validated as a DNA gyrase inhibitor, and initial screening should include both enzyme inhibition and whole-cell assays.

Chemical Biology Probe Development: Thiazole-Containing Privileged Scaffold Library

The target compound serves as a versatile intermediate for the construction of focused chemical libraries. The thiazol-2-yl acetamide moiety is a recognized privileged scaffold in kinase inhibitor design, and the thioether linkage provides a modifiable junction for late-stage diversification [1]. The 6-methyl-2-oxo-dihydropyrimidine core can be further functionalized at the N-1, C-5, and C-6 positions. For chemical biology applications, the compound's moderate predicted lipophilicity (clogP ~0.8) and low molecular weight (282.34 g/mol) are consistent with fragment-like properties suitable for fragment-based drug discovery. Procurement for library synthesis should be accompanied by analytical quality control (HPLC purity ≥95%, 1H NMR confirmation) to ensure batch-to-batch reproducibility.

Computational Chemistry and In Silico Screening: Model System Validation

Given the absence of experimental bioactivity data, the target compound presents an opportunity for prospective computational modeling and subsequent experimental validation. Its well-defined, drug-like structure (MW <300, clogP <1, 2 HBD, 5 HBA) makes it suitable for molecular docking studies against the DNA gyrase ATP-binding site (PDB entries available), kinase ATP pockets, or other therapeutically relevant targets. Procurement of a small quantity (10–50 mg) enables researchers to generate empirical IC50/MIC data that can then be used to validate and refine computational predictions, contributing to the broader understanding of dihydropyrimidine-thioether SAR. The compound's lack of prior characterization also makes it suitable for academic publications reporting first-in-class biological evaluation.

Quote Request

Request a Quote for 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.